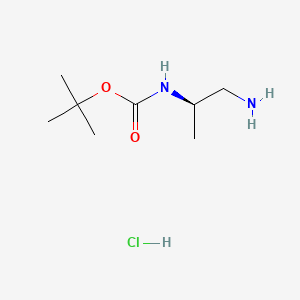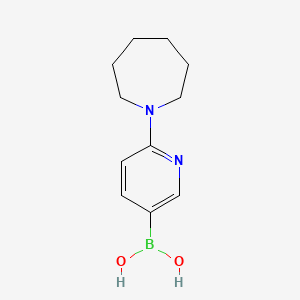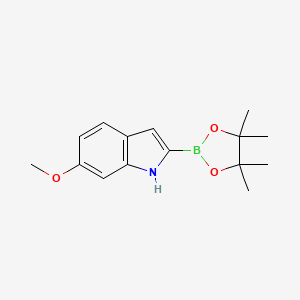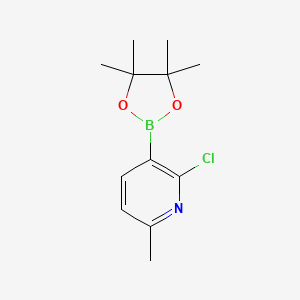![molecular formula C7H3ClN2O2S B578431 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid CAS No. 1269667-57-3](/img/structure/B578431.png)
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid
Overview
Description
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is a chemical compound with the CAS Number: 1269667-57-3 . It has a molecular weight of 215.64 and is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid . The InChI code is 1S/C7H3ClN2O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid are not available, related compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and is stored in a refrigerator . The compound is pale-yellow to yellow-brown in color .Scientific Research Applications
Core Structure in Drug Molecules
Pyrimidines, including 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid, have become an increasingly important core structure in many drug molecules over the past 60 years .
Anti-Infective Therapeutics
Pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives .
Anticancer Therapeutics
Pyrimidines have been used in the development of anticancer therapeutics . For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines .
Immunology and Immuno-Oncology
Pyrimidines have been used in the field of immunology and immuno-oncology .
Neurological Disorders
Pyrimidines have been used in the treatment of neurological disorders .
Chronic Pain and Diabetes Mellitus
Pyrimidines have also been used in the treatment of chronic pain and diabetes mellitus .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .
Result of Action
The molecular and cellular effects of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a drug .
properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTARXUPVWGNDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)